molecular formula C12H19N3O2S B14656739 3-Cycloheptyl-1-methyl-6-(methylsulfanyl)-1,3,5-triazine-2,4(1H,3H)-dione CAS No. 51162-68-6

3-Cycloheptyl-1-methyl-6-(methylsulfanyl)-1,3,5-triazine-2,4(1H,3H)-dione

Cat. No.: B14656739
CAS No.: 51162-68-6
M. Wt: 269.37 g/mol
InChI Key: KKQRKSPDIDEZTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cycloheptyl-1-methyl-6-(methylsulfanyl)-1,3,5-triazine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the triazine family. Triazines are a class of nitrogen-containing heterocycles known for their diverse chemical properties and applications. This particular compound features a triazine ring substituted with a cycloheptyl group, a methyl group, and a methylsulfanyl group, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cycloheptyl-1-methyl-6-(methylsulfanyl)-1,3,5-triazine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cycloheptylamine with methyl isothiocyanate to form an intermediate, which is then cyclized with cyanuric chloride under basic conditions to yield the desired triazine compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Cycloheptyl-1-methyl-6-(methylsulfanyl)-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazine ring can be reduced under specific conditions, although this is less common.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, where chlorine atoms can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Ammonia, primary amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazine derivatives.

    Substitution: Amino or thiol-substituted triazines.

Scientific Research Applications

3-Cycloheptyl-1-methyl-6-(methylsulfanyl)-1,3,5-triazine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-Cycloheptyl-1-methyl-6-(methylsulfanyl)-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The triazine ring can interact with enzymes and receptors, potentially inhibiting their activity. The methylsulfanyl group may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Melamine: 2,4,6-Triamino-1,3,5-triazine, known for its use in resins and plastics.

    Cyanuric Chloride: 2,4,6-Trichloro-1,3,5-triazine, used in the synthesis of reactive dyes and herbicides.

    Hexahydro-1,3,5-triazine: A reduced derivative of triazine, known for its use in explosives and as a ligand in coordination chemistry.

Uniqueness

3-Cycloheptyl-1-methyl-6-(methylsulfanyl)-1,3,5-triazine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cycloheptyl group and the methylsulfanyl group differentiates it from other triazines, making it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

51162-68-6

Molecular Formula

C12H19N3O2S

Molecular Weight

269.37 g/mol

IUPAC Name

3-cycloheptyl-1-methyl-6-methylsulfanyl-1,3,5-triazine-2,4-dione

InChI

InChI=1S/C12H19N3O2S/c1-14-11(18-2)13-10(16)15(12(14)17)9-7-5-3-4-6-8-9/h9H,3-8H2,1-2H3

InChI Key

KKQRKSPDIDEZTL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=O)N(C1=O)C2CCCCCC2)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.